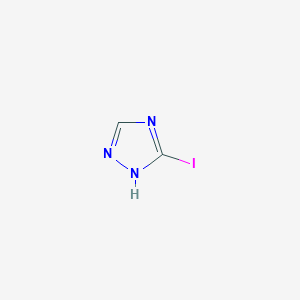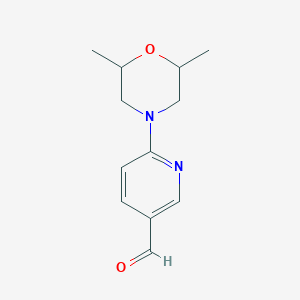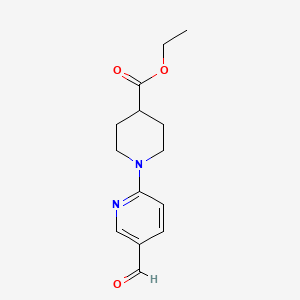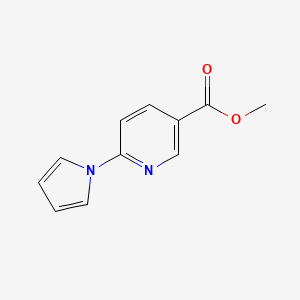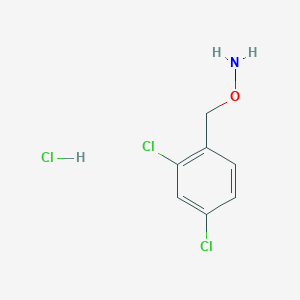
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
説明
The compound of interest, "3-(4-methoxyphenyl)-5-methyl-1H-pyrazole," is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl and pyrazole components have been synthesized and characterized, providing insights into the chemical behavior and properties of such molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, some 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones via Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, other derivatives were synthesized by reacting isoflavones and their thio analogues with hydrazine derivatives . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents, such as methoxyphenyl groups, to create compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was determined by single-crystal X-ray diffraction, revealing a three-dimensional network stabilized by hydrogen bonding . The molecular geometry and electronic structure can also be optimized and calculated using density functional theory (DFT) methods, as seen in studies of similar compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a methoxy group can influence the reactivity of the compound, as seen in the polarographic studies of a related compound, where the reduction occurs in multiple electron steps influenced by the molecule's protonation state . The reactivity can also be affected by the presence of other functional groups, as demonstrated by the different reactivity patterns observed in the synthesis and characterization of various pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The presence of substituents like methoxyphenyl groups can also contribute to the formation of intermolecular hydrogen bonds, affecting the compound's crystal packing and stability . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals, as reported in the structural and spectroscopic evaluations of a related compound .
科学的研究の応用
-
Application in Biochemistry
- Summary : “3-(4-methoxyphenyl) acrylic acid” has been studied for its effects on iron-induced testicular injury and oxidative stress . It’s a derivative of cinnamic acid and has been reported to possess significant activities such as antioxidant and hepatoprotective, and neuroprotective activities .
- Methods : The compound was synthesized and then investigated for its effects on iron-induced testicular injury and oxidative stress via ex vivo and in silico studies . Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential .
- Results : The results indicated that “3-(4-methoxyphenyl) acrylic acid” has the potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress . Therefore, it would be a good product in developing a medication to alleviate male infertility .
-
Application in Cancer Research
- Summary : A new hybrid compound of chalcone-salicylate, “(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate”, has been synthesized and studied for its potency against breast cancer .
- Methods : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Its potency against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .
- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
-
Application in Organic Synthesis
- Summary : “3-(4-Methoxyphenyl)propanal” is a chemical compound with the molecular formula C10H12O2 . It’s used in organic synthesis .
- Methods : The compound can be synthesized and used as a building block in the synthesis of various organic compounds .
- Results : The specific results or outcomes would depend on the particular synthesis or reaction in which “3-(4-Methoxyphenyl)propanal” is used .
-
Application in Material Science
- Summary : “3-(4-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 . It’s used in material science .
- Methods : The compound can be synthesized and used as a precursor in the synthesis of various materials .
- Results : The specific results or outcomes would depend on the particular synthesis or reaction in which “3-(4-Methoxyphenyl)propionic acid” is used .
-
Application in Organic Synthesis
- Summary : “3-(4-Methoxyphenyl)propanal” is a chemical compound with the molecular formula C10H12O2 . It’s used in organic synthesis .
- Methods : The compound can be synthesized and used as a building block in the synthesis of various organic compounds .
- Results : The specific results or outcomes would depend on the particular synthesis or reaction in which “3-(4-Methoxyphenyl)propanal” is used .
-
Application in Material Science
- Summary : “3-(4-Methoxyphenyl)propionic acid” is a chemical compound with the molecular formula C10H12O3 . It’s used in material science .
- Methods : The compound can be synthesized and used as a precursor in the synthesis of various materials .
- Results : The specific results or outcomes would depend on the particular synthesis or reaction in which “3-(4-Methoxyphenyl)propionic acid” is used .
将来の方向性
There is limited information available on the future directions of “3-(4-methoxyphenyl)-5-methyl-1H-pyrazole”. However, a paper titled “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate” discusses the potential of a related compound against breast cancer through ERα inhibition8.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “3-(4-methoxyphenyl)-5-methyl-1H-pyrazole”. Further research and studies would be needed to provide a more accurate and comprehensive analysis.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-7-11(13-12-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPUPKIHDBCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377354 | |
| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | |
CAS RN |
23263-96-9 | |
| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-4(5-methyl-1H-pyrazol-3yl)phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



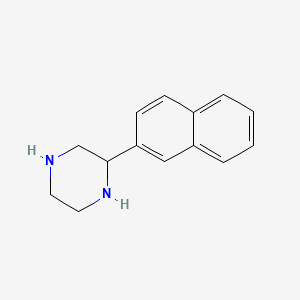
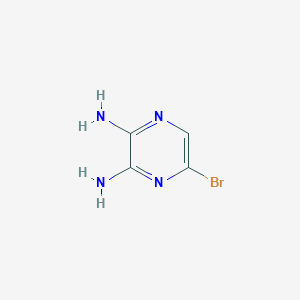
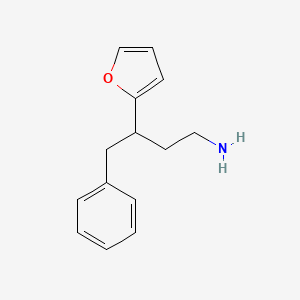
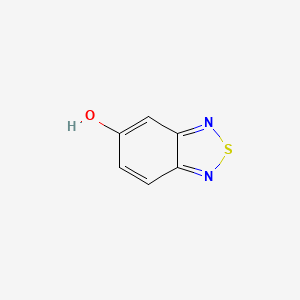
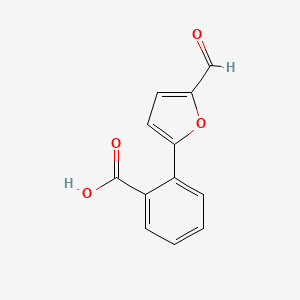
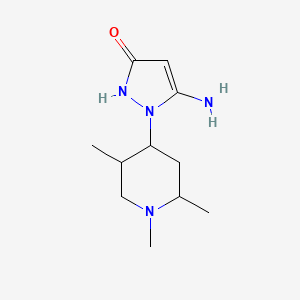
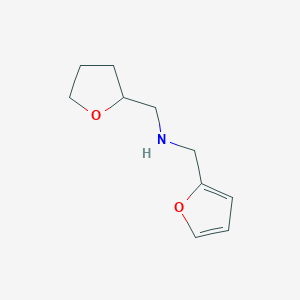
![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
